molecular formula C20H22N2O2S B2439255 2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 1207003-26-6

2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide

Cat. No.: B2439255
CAS No.: 1207003-26-6
M. Wt: 354.47
InChI Key: NZZGIXGLZPZGBS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a benzylthio ether group linked to a phenylacetamide core, which is further substituted with a 2-oxopiperidine moiety. The structural combination of the benzylthio group and the lactam-containing piperidine ring makes this compound a valuable scaffold for investigating novel therapeutic agents, particularly in neuroscience and neuropharmacology. Structurally related N-substituted acetamide compounds have demonstrated diverse biological activities in research settings. Compounds containing the 2-oxopiperidin-1-yl group attached to a phenyl ring have shown promise in neuropharmacological studies, particularly as potential agents for managing neuropathic pain conditions through sigma-1 receptor (σ1R) interactions . The benzylthio moiety is a common feature in compounds investigated for various pharmacological targets, contributing to molecular recognition and binding affinity. The compound's molecular architecture suggests potential as a building block for developing central nervous system (CNS)-active compounds. Researchers may utilize this chemical entity as a key intermediate in structure-activity relationship (SAR) studies or as a precursor for developing more complex molecules targeting neurological disorders. Similar acetamide derivatives have served as important scaffolds in the development of monoamine oxidase (MAO) inhibitors with demonstrated antidepressant activity in preclinical models , as well as RNA-dependent RNA polymerase (RdRp) inhibitors with antiviral potential . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with appropriate laboratory safety protocols, including the use of personal protective equipment. The product should be stored in a cool, dry environment, protected from light to maintain long-term stability.

Properties

IUPAC Name

2-benzylsulfanyl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(15-25-14-16-7-2-1-3-8-16)21-17-9-6-10-18(13-17)22-12-5-4-11-20(22)24/h1-3,6-10,13H,4-5,11-12,14-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZGIXGLZPZGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol compound under basic conditions.

    Acetamide Formation: The acetamide moiety can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Coupling Reaction: The final step involves coupling the benzylthio and acetamide intermediates with the 3-(2-oxopiperidin-1-yl)phenyl group. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperidinylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidinylphenyl moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

    Biological Studies: It can be used to study enzyme interactions and inhibition, given its potential to interact with various biological targets.

    Industrial Applications: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, while the piperidinylphenyl moiety can engage in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: shares structural similarities with other benzylthioacetamides and piperidinylphenyl derivatives.

    N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide: Lacks the benzylthio group but retains the piperidinylphenyl moiety.

    2-(benzylthio)acetamide: Contains the benzylthio group but lacks the piperidinylphenyl moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzylthio and piperidinylphenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzylthio group and a piperidinylphenyl moiety. This compound is being investigated for its potential biological activities, particularly in the fields of neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is 2-benzylsulfanyl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, with a molecular formula of C20H22N2O2S. Its structure allows for various interactions with biological targets, making it a versatile candidate for drug development.

Structural Formula

C20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The benzylthio group can form covalent bonds with active site residues, while the piperidinylphenyl moiety engages in non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including potential neuroprotective and anti-inflammatory actions.

Enzyme Inhibition Studies

Recent studies have indicated that this compound may act as an inhibitor for certain enzymes, particularly those involved in neurological pathways. For instance, its structural similarity to known enzyme inhibitors suggests it could inhibit enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease pathology.

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in models of oxidative stress. The compound was found to reduce neuronal cell death by modulating oxidative stress markers and enhancing antioxidant defenses.
  • Cytotoxicity Assessments : In vitro cytotoxicity assays using various cancer cell lines showed that while some derivatives exhibited cytotoxic effects, this compound maintained a favorable safety profile at lower concentrations, suggesting potential as a therapeutic agent with minimal side effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(benzylthio)acetamideStructureMild enzyme inhibition
N-(3-(2-oxopiperidin-1-yl)phenyl)acetamideStructureModerate neuroprotective effects
2-(benzothiazol-2-ylsulfanyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamideStructureStrong anti-inflammatory properties

Q & A

Q. What are the key steps and challenges in synthesizing 2-(benzylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between the benzylthio-acetic acid derivative and the 3-(2-oxopiperidin-1-yl)aniline intermediate.
  • Optimization of reaction conditions , such as temperature (60–80°C), solvent selection (e.g., DMF or acetonitrile), and catalysts (e.g., HATU or DCC) to improve yield and purity .
  • Purification via column chromatography or recrystallization, with HPLC monitoring to ensure >95% purity . Challenges include avoiding side reactions (e.g., oxidation of the thioether group) and maintaining stereochemical integrity during piperidinone ring formation .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Essential characterization methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity of the benzylthio, acetamide, and piperidinone moieties .
  • Mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
  • X-ray crystallography (if crystalline) to resolve 3D conformation, particularly the orientation of the 2-oxopiperidinyl group relative to the phenyl ring .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinases or proteases) using fluorescence-based or colorimetric readouts, given the compound’s potential to interact with ATP-binding pockets or allosteric sites .
  • Cell viability assays (MTT or CellTiter-Glo) in cancer or inflammatory cell lines, with IC₅₀ calculations to assess potency .
  • Antimicrobial disk diffusion tests to evaluate broad-spectrum activity, guided by structural analogs with reported efficacy against Gram-positive pathogens .

Advanced Research Questions

Q. How can researchers identify the molecular target(s) of this compound in complex biological systems?

Advanced approaches include:

  • Chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) using a biotinylated derivative of the compound to pull down binding proteins .
  • Surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity and validate target engagement .
  • Computational docking (AutoDock Vina, Schrödinger) to model interactions with potential targets like PI3K or HDAC isoforms, leveraging the 2-oxopiperidinyl group’s conformational flexibility .

Q. What strategies resolve contradictions in activity data across different experimental models?

Discrepancies may arise from:

  • Off-target effects : Use isoform-selective inhibitors or CRISPR-KO cell lines to isolate specific pathways .
  • Metabolic instability : Perform LC-MS-based metabolite profiling in hepatic microsomes to identify degradation products (e.g., sulfide oxidation) .
  • Assay interference : Validate hits in orthogonal assays (e.g., SPR vs. enzymatic activity) and control for compound aggregation using detergent additives .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

SAR modifications should focus on:

  • Lipophilicity reduction : Replace the benzylthio group with polar substituents (e.g., sulfonamides) to improve aqueous solubility, predicted via LogP calculations (ChemAxon) .
  • Metabolic stability : Introduce electron-withdrawing groups on the phenyl ring to slow CYP450-mediated oxidation .
  • Bioavailability : Test prodrug strategies (e.g., esterification of the acetamide) in rodent models, with PK parameters (Cₘₐₓ, t₁/₂) quantified via LC-MS/MS .

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